3-Chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. Common starting materials might include substituted pyrazoles and pyrimidines. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the core structure.
Reduction: Reduction reactions could be used to modify the compound, such as reducing any nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom might be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various functionalized pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s application.
Comparison with Similar Compounds
Similar Compounds
7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE: Lacks the chlorine atom, which might affect its reactivity and biological activity.
3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE: Lacks the difluoromethyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the chlorine and difluoromethyl groups in 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H8ClF2N3O |
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Molecular Weight |
283.66 g/mol |
IUPAC Name |
3-chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8ClF2N3O/c1-6-10(13)12-16-7(9-3-2-4-19-9)5-8(11(14)15)18(12)17-6/h2-5,11H,1H3 |
InChI Key |
XIYXRYDNAGKACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)F |
Origin of Product |
United States |
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